2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one 2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 1354925-49-7
VCID: VC11724480
InChI: InChI=1S/C19H20N4O6/c1-27-14-7-11(8-15(28-2)16(14)29-3)10-19(17(24)21-18(20)22-19)12-5-4-6-13(9-12)23(25)26/h4-9H,10H2,1-3H3,(H3,20,21,22,24)
SMILES: COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C19H20N4O6
Molecular Weight: 400.4 g/mol

2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

CAS No.: 1354925-49-7

Cat. No.: VC11724480

Molecular Formula: C19H20N4O6

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one - 1354925-49-7

Specification

CAS No. 1354925-49-7
Molecular Formula C19H20N4O6
Molecular Weight 400.4 g/mol
IUPAC Name 2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Standard InChI InChI=1S/C19H20N4O6/c1-27-14-7-11(8-15(28-2)16(14)29-3)10-19(17(24)21-18(20)22-19)12-5-4-6-13(9-12)23(25)26/h4-9H,10H2,1-3H3,(H3,20,21,22,24)
Standard InChI Key WMIFVJOKPVJMKF-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354925-49-7) possesses the molecular formula C₁₉H₂₀N₄O₆ and a molecular weight of 400.4 g/mol. Its IUPAC name, 2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one, reflects the arrangement of functional groups:

  • A 3-nitrophenyl moiety at position 4.

  • A 3,4,5-trimethoxybenzyl group at position 4.

  • An amino group at position 2.

The compound’s SMILES notation, COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)N+[O-], highlights the spatial orientation of substituents, critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₆
Molecular Weight400.4 g/mol
IUPAC Name2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
SMILESCOC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)N+[O-]
InChI KeyWMIFVJOKPVJMKF-UHFFFAOYSA-N

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the condensation of 3-nitrobenzaldehyde and 3,4,5-trimethoxybenzylamine in the presence of a catalyst. A representative pathway includes:

  • Formation of the imidazole ring: Cyclization of the intermediate Schiff base under acidic conditions.

  • Oxidation and reduction steps: Use of oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄) to refine functional groups.

Critical parameters influencing yield and purity include:

  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Post-Synthetic Modifications

The compound’s amino and carbonyl groups enable further derivatization:

  • Acylation: Reaction with acyl chlorides to introduce lipophilic side chains.

  • Nitro group reduction: Catalytic hydrogenation converts the nitro group to an amine, expanding utility in drug design.

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer) demonstrate dose-dependent cytotoxicity (IC₅₀ ≈ 15 µM). Mechanistic studies suggest:

  • Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes triggers apoptosis.

  • Reactive oxygen species (ROS) generation: Oxidative stress disrupts mitochondrial function .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors. For example, substituting the nitro group with a cyano moiety improves selectivity for EGFR tyrosine kinase .

Computational Modeling

Docking simulations using the AutoDock Vina platform reveal strong binding affinity (−9.2 kcal/mol) for the ATP-binding pocket of CDK2, a cyclin-dependent kinase involved in cell cycle regulation.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Imidazolone Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound25 (S. aureus)15 (MCF-7)
2-Amino-5-(3-methoxyphenyl) derivative5030
Nitro-free analog >10045

The nitro group and trimethoxy substitution confer superior bioactivity compared to analogs, highlighting structure-activity relationship (SAR) insights .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator